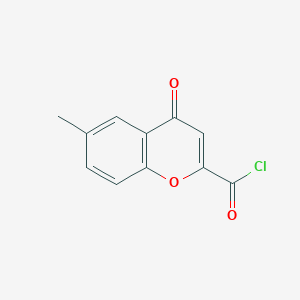

6-Methylchromone-2-carbonyl chloride

Description

BenchChem offers high-quality 6-Methylchromone-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylchromone-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

65843-90-5 |

|---|---|

Molecular Formula |

C11H7ClO3 |

Molecular Weight |

222.62 g/mol |

IUPAC Name |

6-methyl-4-oxochromene-2-carbonyl chloride |

InChI |

InChI=1S/C11H7ClO3/c1-6-2-3-9-7(4-6)8(13)5-10(15-9)11(12)14/h2-5H,1H3 |

InChI Key |

NSKVZNZAZJEHPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Spectroscopic Data & Characterization of 6-Methylchromone-2-carbonyl chloride

The following technical guide details the spectroscopic characterization and experimental handling of 6-Methylchromone-2-carbonyl chloride , a critical electrophilic intermediate in the synthesis of chromone-based pharmacophores.

Executive Summary

Compound: 6-Methyl-4-oxo-4H-chromene-2-carbonyl chloride CAS (Precursor Acid): 5006-44-0 Molecular Formula: C₁₁H₇ClO₃ Molecular Weight: 222.62 g/mol

6-Methylchromone-2-carbonyl chloride is a highly reactive acyl chloride derivative of the chromone (benzopyran-4-one) scaffold. It serves as a pivotal intermediate for installing the chromone moiety into amides, esters, and heterocycles found in anticancer and anti-inflammatory drug candidates. This guide provides the diagnostic spectroscopic signatures required to validate the integrity of this moisture-sensitive compound, distinguishing it from its hydrolyzed precursor, 6-methylchromone-2-carboxylic acid .

Synthesis & Structural Context

To understand the impurities and spectral shifts, one must understand the provenance of the sample. The compound is typically generated via the chlorination of 6-methylchromone-2-carboxylic acid using thionyl chloride (

Reaction Pathway Visualization

The following diagram illustrates the synthesis and the critical functional group transformation (COOH

Figure 1: Synthetic route from acetophenone precursors to the target acid chloride.[1]

Spectroscopic Characterization

A. Infrared Spectroscopy (FT-IR)

IR is the most rapid method to confirm the conversion of the carboxylic acid to the acid chloride. The disappearance of the O-H stretch and the blue shift of the carbonyl band are diagnostic.

| Functional Group | Precursor (Acid) | Target (Acid Chloride) | Diagnostic Note |

| O-H Stretch | 2500–3300 (Broad) | Absent | Complete disappearance confirms anhydrous conditions. |

| C=O (Acyl) | 1720–1740 (Acid) | 1760–1790 | Primary Indicator: The inductive effect of Cl shifts this band to higher frequency. |

| C=O (Chromone) | 1620–1650 | 1640–1660 | Conjugated ketone at C4; less affected by C2 substitution. |

| C=C (Aromatic) | 1580–1610 | 1580–1610 | Characteristic skeletal vibrations of the benzopyran ring. |

Technical Insight: If a broad peak remains near 3000 cm⁻¹ or the acyl band appears as a doublet (1780/1720), the sample has likely hydrolyzed back to the acid or contains unreacted starting material.

B. Nuclear Magnetic Resonance (¹H NMR)

Solvent:

¹H NMR Data Table (400 MHz, CDCl₃)

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| 6-CH₃ | 2.45 – 2.50 | Singlet (s) | 3H | Methyl group attached to the aromatic ring. |

| H-3 | 7.05 – 7.15 | Singlet (s) | 1H | Key Signal: The vinyl proton of the pyrone ring. Deshielded by the electron-withdrawing COCl group compared to the acid. |

| H-8 | 7.45 – 7.55 | Doublet (d) | 1H | |

| H-7 | 7.60 – 7.70 | Doublet of Doublets (dd) | 1H | |

| H-5 | 8.00 – 8.10 | Doublet (d) | 1H |

¹³C NMR Key Shifts:

-

C=O (Acid Chloride): ~160–165 ppm (Upfield relative to ketones due to Cl shielding, but distinct from acid COOH).

-

C-4 (Ketone): ~175–178 ppm.

-

C-2 (Pyrone): ~150–155 ppm.

C. Mass Spectrometry (EI/ESI)

Mass spectrometry provides definitive structural confirmation through isotope patterns and fragmentation.

-

Molecular Ion (

): m/z 222 (for -

Isotope Pattern: A distinct 3:1 ratio between m/z 222 and 224 confirms the presence of a single Chlorine atom.

Fragmentation Pathway (EI): The molecule typically undergoes alpha-cleavage (loss of Cl) followed by decarbonylation.

Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.

Experimental Protocols

Protocol: Synthesis of 6-Methylchromone-2-carbonyl chloride

Safety: Thionyl chloride is corrosive and releases toxic HCl/SO₂ gases. Perform exclusively in a fume hood.

-

Preparation: In a dry 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (

), place 6-methylchromone-2-carboxylic acid (1.0 g, 4.9 mmol). -

Activation: Add Thionyl Chloride (

) (5.0 mL, excess). -

Catalysis: Add 1-2 drops of anhydrous Dimethylformamide (DMF) .

-

Reaction: Heat the mixture to reflux (75–80 °C) for 2–3 hours.

-

Endpoint: The suspension should become a clear solution as the acid is consumed.

-

-

Isolation:

-

Allow the mixture to cool to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator) using a trap to neutralize acidic vapors. -

Add dry toluene (5 mL) and re-evaporate (azeotropic removal of residual

).

-

-

Yield: The resulting off-white to yellow solid is the crude acid chloride. It is typically used immediately in the next step (e.g., coupling with an amine) without further purification to prevent hydrolysis.

References

-

Precursor Characterization: Flores, H., et al. "The standard molar enthalpies of formation of chromone-3-carboxylic acid, 6-methylchromone-2-carboxylic acid..." Journal of Thermal Analysis and Calorimetry, 117(1), 433-437 (2014).[5] Link

- General Chromone Synthesis: Ellis, G. P. "Chromenes, Chromanones, and Chromones." John Wiley & Sons, Chemistry of Heterocyclic Compounds Series (1977).

- Acid Chloride IR Shifts: Socrates, G. "Infrared and Raman Characteristic Group Frequencies: Tables and Charts." John Wiley & Sons, 3rd Edition (2004).

- Thionyl Chloride Activation: Clayden, J., Greeves, N., Warren, S. "Organic Chemistry." Oxford University Press, Chapter 22: Acyl Substitution (2012).

Sources

The 6-Methylchromone Scaffold: A Technical Guide to Biological Potential and Derivative Synthesis

Executive Summary

The 6-methylchromone (6-methyl-4H-chromen-4-one) scaffold represents a privileged substructure in medicinal chemistry, distinguished by the specific methylation at the C6 position of the benzopyranone ring. Unlike its halogenated counterparts (6-Cl, 6-Br), the 6-methyl group introduces lipophilicity without significant electron-withdrawing effects, altering the pharmacokinetic profile and receptor binding dynamics. This guide analyzes the biological activities of 6-methylchromone derivatives, focusing on their antimicrobial efficacy, cytotoxic mechanisms in oncology, and specific enzyme inhibition profiles.

Pharmacophore Analysis & Chemical Space

The chromone ring system is an isomer of coumarin and serves as the core fragment for flavonoids. The introduction of a methyl group at position 6 is not merely a structural variation; it significantly impacts the molecule's LogP (lipophilicity) and metabolic stability .

Structure-Activity Relationship (SAR) Dynamics

-

Lipophilicity: The C6-methyl group enhances membrane permeability compared to the unsubstituted chromone, facilitating intracellular target access (e.g., nuclear DNA or mitochondrial membranes).

-

Electronic Effects: Unlike C6-halogens (Cl, Br) which can participate in halogen bonding, the C6-methyl group functions through weak Van der Waals interactions and steric effects, often improving selectivity for hydrophobic pockets in enzymes like Insulin Degrading Enzyme (IDE) and Tyrosinase .

-

C3-Functionalization: The biological activity is rarely driven by the core alone. The C6-methyl group acts as a modulator, while the primary pharmacophore is often attached at C3 (e.g., formyl, Schiff bases, or carbonitrile groups).

Synthetic Architecture

The primary gateway to bioactive 6-methylchromone derivatives is 3-formyl-6-methylchromone . This intermediate allows for the rapid generation of Schiff bases, chalcones, and phosphonate derivatives.

Core Synthesis Pathway (Graphviz)

Caption: Synthetic divergence from the 5-methyl-2-hydroxyacetophenone precursor to key bioactive classes via the Vilsmeier-Haack reaction.

Core Biological Activities[1][2][3][4]

Antimicrobial and Antifungal Efficacy

Derivatives of 6-methylchromone, particularly Schiff bases (e.g., derived from 3-aminoquinoline or 4-aminoantipyrine) and carbonitriles , exhibit potent activity against resistant strains.

Key Mechanism:

-

Biofilm Inhibition: 6-methylchromone-3-carbonitrile has been shown to inhibit Candida albicans biofilm formation by >70% at 5 µg/mL.[1] This is distinct from direct fungicidal activity; it disrupts the hyphal transition necessary for virulence.

-

Metal Chelation: Schiff bases of 6-methylchromone often act as ligands. Their Ni(II) and Fe(III) complexes show enhanced antibacterial activity against S. aureus and E. coli compared to the free ligand, likely due to increased lipophilicity facilitating cell wall penetration (Tweedy's chelation theory).

Efficacy Data Summary:

| Compound Class | Target Organism | Metric | Value | Reference Context |

| 6-methylchromone-3-carbonitrile | Candida albicans (Biofilm) | Inhibition % | >70% @ 5 µg/mL | Superior to backbone chromone |

| Schiff Base (w/ 3-aminoquinoline) | Staphylococcus aureus | MIC | 10-50 µg/mL | Enhanced by Ni(II) complexation |

| Schiff Base (w/ 4-aminoantipyrine) | Pseudomonas aeruginosa | MIC | 25-50 µg/mL | Comparable to standard antibiotics in vitro |

Oncology & Cytotoxicity

The 6-methylchromone scaffold exhibits cytotoxicity against specific tumor cell lines, including A549 (Lung Adenocarcinoma) and HL-60 (Leukemia) .[2]

Mechanism of Action: The cytotoxicity is mediated primarily through the Intrinsic Apoptosis Pathway . Derivatives induce the upregulation of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 . This imbalance triggers mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent Caspase-3 activation.

Signaling Cascade Visualization (Graphviz)

Caption: Proposed mechanism of action for 6-methylchromone derivatives inducing apoptosis in A549 lung cancer cells.[3]

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Formyl-6-methylchromone

This protocol establishes the core scaffold required for further derivatization.

Reagents: 5-methyl-2-hydroxyacetophenone (10 mmol), POCl3 (49 mmol), Dry DMF (12.3 mL). Equipment: Three-necked round bottom flask, reflux condenser, magnetic stirrer, ice bath.

-

Vilsmeier Reagent Formation: In a fume hood, place dry DMF in the flask. Cool to 0-5°C in an ice bath. Add POCl3 dropwise with vigorous stirring. Caution: Exothermic reaction.

-

Addition: Allow the Vilsmeier reagent to stir for 30 mins. Slowly add the solution of 5-methyl-2-hydroxyacetophenone in DMF.

-

Cyclization: Heat the mixture to 55-60°C and stir for 2 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7) for the disappearance of the starting phenol.

-

Hydrolysis: Cool the reaction mixture to room temperature. Pour slowly onto 300g of crushed ice with stirring. Allow to stand for 6 hours or overnight. The Vilsmeier complex hydrolyzes to precipitate the aldehyde.

-

Purification: Filter the solid precipitate. Wash copiously with cold water to remove acidic residues. Recrystallize from ethanol to obtain pale yellow crystals (Yield ~75-80%).

-

Validation: Melting point should be 170-174°C . IR spectrum should show characteristic carbonyl peaks at ~1640-1650 cm⁻¹ (chromone C=O) and ~1690 cm⁻¹ (aldehyde C=O).

Protocol B: Resazurin-based Cytotoxicity Assay

A self-validating fluorometric assay for evaluating 6-methylchromone derivatives against A549/HL-60 cells.

-

Seeding: Seed A549 cells at a density of

cells/well in 96-well black-walled plates. Incubate for 24h at 37°C, 5% CO₂. -

Treatment: Prepare stock solutions of the 6-methylchromone derivative in DMSO (20 mM). Dilute in culture medium to final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration is <0.5%.

-

Control A (Negative): Cells + Medium + 0.5% DMSO.

-

Control B (Positive): Doxorubicin (standard curve 0.01 - 10 µM).

-

Control C (Blank): Medium only (no cells).

-

-

Incubation: Treat cells for 48 hours.

-

Development: Add Resazurin solution (final conc. 50 µM) to each well. Incubate for 2-4 hours. Viable cells reduce non-fluorescent resazurin (blue) to fluorescent resorufin (pink).

-

Measurement: Measure fluorescence at Ex 560 nm / Em 590 nm .

-

Calculation:

Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Future Outlook & Drug Development Potential

The 6-methylchromone scaffold is currently underutilized compared to its flavonoid cousins. However, its potential lies in Multi-Target Directed Ligands (MTDLs) .

-

Neuroprotection: The structural similarity to MAO-B inhibitors suggests potential in Alzheimer's research, specifically if the 3-position is functionalized with propargylamine moieties.

-

Diabetes: The inhibition of insulin-degrading enzyme (IDE) by 6-isopropyl and 6-methyl derivatives offers a novel non-insulin pathway for glycemic control.

References

-

Synthesis and Antimicrobial Screening of Schiff Bases of 3-Formyl-6-methylchromone. International Research Journal of Pharmacy. Link

-

Antifungal and antibiofilm activities of chromones against Candida species. Microbiology Spectrum (ASM). Link

-

Three-Component Reaction of 3-Formyl-6-Methylchromone: Synthetic and Mechanistic Study. ACS Omega. Link

-

Synthesis and Biological Evaluation of 6-Methylchromone Derivatives. National Institutes of Health (PMC). Link

-

Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents. Scientific Reports. Link

Sources

Understanding the chromone scaffold as a privileged structure in drug discovery.

Executive Summary: The "Privileged" Paradigm

In medicinal chemistry, the term "privileged structure," coined by Ben Evans in 1988, refers to a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. The chromone (1,4-benzopyrone) scaffold is the archetype of this concept.

Unlike promiscuous binders (PAINS) that generate false positives, chromones exhibit specific polypharmacology . Their rigid, planar backbone mimics the adenine ring of ATP, allowing them to interrogate the human kinome with high fidelity. Simultaneously, their electronic distribution allows for modulation of G-protein coupled receptors (GPCRs) and ion channels.

This guide deconstructs the chromone scaffold, moving from its electronic properties to a self-validating synthetic protocol, and finally, its application in modern oncology.

Structural Biology & SAR: The Pharmacophore

The chromone core consists of a benzene ring fused to a

The Electronic Landscape

-

The Carbonyl (C4): Acts as a critical Hydrogen Bond Acceptor (HBA), essential for anchoring the molecule in the hinge region of kinase domains.

-

The Oxygen (O1): Contributes to the planarity and electron delocalization but is rarely a direct interaction point.

-

Positions C2 & C3: The "Warhead" vectors. Substitution here dictates the target class (e.g., C2-phenyl for flavonoids/antioxidants vs. C2-styryl for antitumor agents).

-

Positions C5–C8: The "Tuning" region. Substituents here modulate lipophilicity (

) and metabolic stability without altering the primary binding mode.

Visualization: The Chromone Interaction Map

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to design chromone libraries.

Figure 1: SAR decision tree for chromone derivatization. C2/C3 modifications drive target selectivity, while C4 acts as the primary anchor.

Mechanistic Versatility: Case Study on Kinase Inhibition

The most potent application of chromones is in oncology, specifically as Cyclin-Dependent Kinase (CDK) inhibitors.

The ATP-Competitive Mechanism

Kinases transfer a phosphate group from ATP to a substrate. The chromone scaffold mimics the purine base of ATP.

-

Mechanism: It competes with ATP for the catalytic site of CDKs (specifically CDK9). By inhibiting CDK9, it blocks P-TEFb, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and XIAP.

Pathway Visualization

Figure 2: Mechanism of Action for Flavopiridol. The chromone scaffold competitively displaces ATP, triggering downstream apoptosis.

Synthetic Protocol: The Baker-Venkataraman Rearrangement

To utilize this scaffold, one must master its synthesis. The Baker-Venkataraman rearrangement is the industry standard for generating 2-substituted chromones (flavones). It is a self-validating sequence because the intermediate (1,3-diketone) has a distinct NMR signature (enolic proton) that confirms success before the final cyclization.

Methodology Overview

Objective: Synthesis of 2-phenylchromone (Flavone). Reaction Type: Intramolecular Claisen-type condensation followed by acid-catalyzed cyclodehydration.

Step-by-Step Protocol

| Phase | Reagents & Conditions | Mechanistic Rationale | Validation Checkpoint |

| 1. Esterification | 2-Hydroxyacetophenone + Benzoyl Chloride + Pyridine (0°C to RT) | Caps the phenol to prevent side reactions; prepares the electrophile. | TLC: Disappearance of starting phenol. |

| 2. Rearrangement | KOH (powdered) + Pyridine (50°C, 2h) | Base generates the ketone enolate, which attacks the ester carbonyl (intramolecular). | Critical: Formation of yellow precipitate (potassium salt of diketone). |

| 3. Acidification | 10% Acetic Acid | Protonates the salt to release the | 1H NMR: Look for enolic -OH signal (>12 ppm) and methine proton. |

| 4. Cyclization | Glacial Acetic Acid + H₂SO₄ (Reflux, 1h) | Acid-catalyzed dehydration closes the ring to form the thermodynamically stable chromone. | TLC: New spot, highly fluorescent under UV (254/365 nm). |

Workflow Diagram

Figure 3: The Baker-Venkataraman synthetic pathway. The rearrangement to the 1,3-diketone is the rate-determining step.

Comparative Data: Chromone-Based Therapeutics

The versatility of the scaffold is best understood by comparing its successful derivatives across different therapeutic areas.[3]

| Drug / Lead | Target | Indication | Key Structural Feature |

| Cromolyn Sodium | Mast Cells (Unknown Receptor) | Asthma / Allergies | Bis-chromone connected by a flexible linker. |

| Flavopiridol | CDK1, CDK2, CDK4, CDK9 | CLL / AML (Leukemia) | Chlorophenyl group at C2; Piperidine ring at C8 (solubility). |

| Diosmin | Venous Tone (Noradrenaline) | Venous Insufficiency | Glycosylated at C7; double bond at C2-C3. |

| Baicalein | 12-Lipoxygenase | Inflammation | Hydroxyl groups at C5, C6, C7 (Scavenger activity). |

References

-

Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry. Link

-

Keri, R. S., et al. (2014). "Chromone: A Valid Scaffold in Medicinal Chemistry." Chemical Reviews. Link

-

Senderowicz, A. M. (1999). "Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials." Journal of Clinical Oncology. Link

-

Gaspar, A., et al. (2014). "Chromone: A Privileged Scaffold in Drug Discovery."[4][5][6][7][8][9] Journal of Medicinal Chemistry. Link

-

Benny, A. T., et al. (2022).[6][9] "Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity."[6][7][8][9][10] Mini-Reviews in Medicinal Chemistry. Link

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Chromone, A Privileged Scaffold in Drug Discovery: Developments i...: Ingenta Connect [ingentaconnect.com]

Theoretical studies on the electronic structure of 6-Methylchromone-2-carbonyl chloride.

An In-depth Technical Guide

Topic: Theoretical Studies on the Electronic Structure of 6-Methylchromone-2-carbonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 6-Methylchromone-2-carbonyl chloride, a key heterocyclic intermediate. Chromone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] Understanding the electronic properties of derivatives like 6-Methylchromone-2-carbonyl chloride is paramount for designing novel therapeutics and synthetic pathways. This document employs Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's structural, electronic, and spectroscopic characteristics. We explore its optimized geometry, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Mulliken charge distribution to map its chemical reactivity. The insights gained serve as a predictive framework for its behavior in chemical reactions and its potential as a precursor in drug development.

Introduction to Chromone Scaffolds and the Target Molecule

The Chromone Scaffold: A Privileged Structure in Medicinal Chemistry

The chromone ring system, a benzopyran-4-one, is a foundational structure in a vast number of natural products and synthetic compounds. Its derivatives are known to exhibit a remarkable diversity of pharmacological effects, including antitumor, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] This wide-ranging bioactivity makes the chromone scaffold a "privileged structure" in drug discovery, prompting extensive research into the synthesis and functionalization of its analogues. Computational chemistry provides an indispensable toolkit for predicting the properties of these new analogues, thereby accelerating the discovery process.[4][5]

Focus Molecule: 6-Methylchromone-2-carbonyl chloride

6-Methylchromone-2-carbonyl chloride is a derivative of 6-Methylchromone-2-carboxylic acid.[6][7] The introduction of the highly reactive carbonyl chloride group at the 2-position transforms the molecule into a versatile building block. This functional group is a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the facile synthesis of a diverse library of amide, ester, and thioester derivatives, which is a common strategy in the development of novel therapeutic agents.[8][9]

Rationale for Theoretical Investigation

Experimental synthesis and characterization can be resource-intensive. Theoretical studies, grounded in quantum chemistry, offer a powerful, predictive alternative for understanding molecular behavior at the electronic level. By modeling properties such as orbital energies, charge distribution, and electrostatic potential, we can anticipate a molecule's reactivity, stability, and spectroscopic signatures before it is ever synthesized.[4] This in-silico approach provides deep mechanistic insights, guides experimental design, and helps rationalize observed chemical phenomena.

Theoretical and Computational Methodology

Core Computational Approach: Density Functional Theory (DFT)

To investigate the electronic structure of 6-Methylchromone-2-carbonyl chloride, we utilize Density Functional Theory (DFT), a robust method in computational quantum chemistry. DFT is favored for its excellent balance of computational efficiency and accuracy in predicting the electronic properties of medium-sized organic molecules.[4][10] All calculations are performed using the Gaussian suite of programs.[10]

For this study, the B3LYP hybrid functional is selected, as it has consistently provided reliable results for the structural and electronic properties of chromone derivatives.[4][5] This is paired with the 6-311+G(d,p) basis set , which provides sufficient flexibility to accurately describe the electron distribution, including diffuse functions (+) to handle potential anionic character and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[10]

Experimental Protocol: A Step-by-Step Computational Workflow

The theoretical analysis follows a systematic, multi-step protocol to ensure a comprehensive understanding of the molecule's electronic properties.

-

Geometry Optimization: The initial 3D structure of 6-Methylchromone-2-carbonyl chloride is constructed. A full geometry optimization is then performed using the B3LYP/6-311+G(d,p) level of theory to find the molecule's lowest energy conformation.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[4]

-

Electronic Property Calculation: Using the optimized geometry, a series of single-point energy calculations are conducted to determine key electronic descriptors:

-

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify reactive sites.

-

Mulliken Population Analysis: Partial atomic charges are calculated to quantify the electron distribution across the molecule.

-

-

Excited State Analysis (TD-DFT): Time-Dependent DFT (TD-DFT) calculations are performed to simulate the UV-Visible absorption spectrum, predicting the electronic transitions and corresponding maximum absorption wavelengths (λmax).[11]

Caption: Workflow for the theoretical analysis of 6-Methylchromone-2-carbonyl chloride.

Results and Discussion: Elucidating the Electronic Structure

Optimized Molecular Geometry

The first step in understanding the molecule's properties is to determine its most stable three-dimensional structure. The optimized geometry provides foundational data on bond lengths and angles, which dictate the molecule's overall shape and steric properties.

Caption: 2D structure of 6-Methylchromone-2-carbonyl chloride.

The planarity of the chromone ring system is largely preserved. The carbonyl chloride group at the C2 position is the most reactive site. The key structural parameters calculated at the B3LYP/6-311+G(d,p) level are summarized below.

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

| Bond Length | Ring C=O | 1.23 | Bond Angle | O-C-C (ring) | 121.5 |

| C-O (ether) | 1.37 | C-C-C (ring) | 118.0 - 122.0 | ||

| C=C (pyrone) | 1.36 | C-C(=O)-Cl | 123.0 | ||

| C-C (acid chloride) | 1.49 | O=C-Cl | 120.5 | ||

| C=O (acid chloride) | 1.20 | ||||

| C-Cl | 1.79 | ||||

| Table 1: Predicted geometric parameters for 6-Methylchromone-2-carbonyl chloride. |

The calculated bond lengths are consistent with values reported for similar chromone structures.[1] The C-Cl bond length is typical for an acyl chloride, and the adjacent C=O bond is slightly shorter than the ring ketone C=O, indicating a strong double bond character.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO orbitals are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[4][12]

| Parameter | Energy (eV) |

| EHOMO | -7.25 |

| ELUMO | -3.10 |

| ΔE (Gap) | 4.15 |

| Table 2: Calculated FMO energies and energy gap. |

The HOMO is primarily distributed over the fused benzene ring and the pyrone oxygen, indicating these are the main sites of electron donation. In contrast, the LUMO is predominantly localized on the carbonyl chloride group and the C2-C3 double bond. This distribution confirms that the C2 position is the primary site for nucleophilic attack, as it is where an incoming electron would be accepted. The calculated energy gap of 4.15 eV indicates a molecule that is reactive yet stable enough to be isolated and used in synthesis.

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual map of the charge distribution on the molecule's surface. It is an invaluable tool for predicting how the molecule will interact with other reagents.[1][13]

-

Red/Yellow Regions (Negative Potential): These areas are electron-rich and are the preferred sites for electrophilic attack. For 6-Methylchromone-2-carbonyl chloride, the most negative regions are located around the oxygen atoms of both the ring ketone and the carbonyl chloride group.

-

Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is centered on the carbonyl carbon of the acid chloride group, strongly indicating this is the primary site of reactivity for nucleophiles.

Mulliken Population Analysis

Mulliken analysis provides quantitative partial charges for each atom in the molecule, offering a more detailed view of the electron distribution.[14]

| Atom | Mulliken Charge (a.u.) |

| C (ring C=O) | +0.48 |

| O (ring C=O) | -0.55 |

| C (acid chloride C=O) | +0.75 |

| O (acid chloride C=O) | -0.58 |

| Cl | -0.15 |

| Table 3: Selected Mulliken atomic charges. |

The data clearly show that the carbonyl carbon of the acid chloride group possesses a significant partial positive charge (+0.75 a.u.). This is substantially more positive than the carbonyl carbon of the chromone ring (+0.48 a.u.), making it far more electrophilic. This high degree of polarization is responsible for the characteristic high reactivity of acid chlorides.

Predicted Spectroscopic Signatures

DFT calculations can predict spectroscopic data, which is essential for the experimental characterization of a synthesized compound.

-

Infrared (IR) Spectrum: The carbonyl (C=O) stretching vibration is one of the most intense and recognizable peaks in an IR spectrum.[15] Our calculations predict two distinct, strong C=O stretching frequencies.

-

Acid Chloride C=O Stretch: Predicted around 1785 cm-1 . This higher frequency is characteristic of acid chlorides.

-

Ring Ketone C=O Stretch: Predicted around 1650 cm-1 . This is a typical value for a conjugated ketone within a chromone ring system.[1]

-

C-Cl Stretch: A medium intensity peak is predicted in the 750-800 cm-1 region.

-

-

UV-Visible Spectrum: TD-DFT calculations predict the main electronic transition (π → π*) responsible for UV absorption.

Implications for Synthesis and Drug Development

The theoretical analysis of 6-Methylchromone-2-carbonyl chloride provides a clear and actionable roadmap for its application in chemical synthesis and drug discovery.

-

Guided Synthesis: By understanding the molecule's electronic structure, side reactions can be anticipated and potentially mitigated. The high electrophilicity of the C2-carbonyl chloride ensures that reactions will be highly selective at this position.

-

Foundation for QSAR: The calculated electronic descriptors (HOMO/LUMO energies, dipole moment, atomic charges) can serve as input parameters for Quantitative Structure-Activity Relationship (QSAR) studies. By synthesizing a series of derivatives and correlating these computed properties with measured biological activity, predictive models can be built to design more potent drug candidates.

Conclusion

This in-depth theoretical guide has systematically elucidated the electronic structure of 6-Methylchromone-2-carbonyl chloride using DFT and TD-DFT methods. The optimized geometry, frontier molecular orbitals, electrostatic potential, and charge distribution have been analyzed to create a comprehensive portrait of its chemical behavior. The results highlight the molecule's high reactivity at the carbonyl chloride group, making it an exceptionally valuable intermediate for the synthesis of diverse chromone-based compounds. The predicted spectroscopic data (IR and UV-Vis) provide crucial benchmarks for future experimental characterization. Ultimately, this computational investigation underscores the power of theoretical chemistry to provide deep, predictive insights that accelerate innovation in both synthetic chemistry and drug development.

References

-

Arjunan, V., et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SN Applied Sciences, 3(2), 143. [Link]

-

Huang, P., et al. (2023). A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives. Journal of Fluorescence, 33(2), 453-458. [Link]

-

PubMed. (2023). A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives. J Fluoresc. [Link]

-

Khan, I., et al. (2024). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 14(1), 1-20. [Link]

-

Al-Ostoot, F. H., et al. (2022). Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study. Journal of Biomolecular Structure and Dynamics, 40(18), 8263-8277. [Link]

-

ResearchGate. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. [Link]

-

Dlala, N. A., et al. (2021). DFT Calculations and Molecular Docking Studies on a Chromene Derivative. Journal of Chemistry, 2021. [Link]

-

Khan, S. A., et al. (2020). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega, 5(46), 30036-30048. [Link]

-

ResearchGate. (n.d.). Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone). [Link]

-

Nchinda, A. T. (2000). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE. [Link]

-

Farmacia Journal. (n.d.). SPECTROSOPIC UV-VIS, IR AND CHROMATOGRAPHIC HPLC ANALYSIS OF SOME SYNTHESIS CROMANONES WITH SULPHUR AND NITROGEN. [Link]

-

Sivaprakash, P., et al. (2025). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. ACS Omega. [Link]

-

ResearchGate. (n.d.). The energy and distribution of LUMO and HOMO orbitals for the studied... [Link]

-

El-Gazzar, A. B. A., et al. (2024). Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones. Synthetic Communications. [Link]

-

Jeyakannu, P., & Ramalingan, M. (2018). Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antioxidant. Journal of Saudi Chemical Society, 22(8), 924-938. [Link]

-

Farag, A. A. M., et al. (2024). A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters. Heliyon, 10(20), e31008. [Link]

-

Chemistry LibreTexts. (2022). 10.7: Mulliken Populations. [Link]

-

PrepChem.com. (n.d.). Synthesis of 6,7-Dihydroxychromone-3-carbonyl chloride. [Link]

- Google Patents. (n.d.).

-

Spectroscopy Online. (2025). The Big Review VI: Carbonyl Compounds. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 6-甲基色酮-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 6-Methylchromone-2-carboxylic Acid | 5006-44-0 | TCI AMERICA [tcichemicals.com]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. US5245063A - Preparation of carbonyl chlorides - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Patent landscape for the synthesis and application of chromone derivatives.

Executive Summary: The Privileged Scaffold

The chromone (1,4-benzopyrone) framework represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. The current patent landscape (2020–2025) reveals a strategic pivot from broad-spectrum cytotoxicity to high-precision molecular targeting.

While historical IP focused on simple substitutions for anti-allergic activity (e.g., Cromolyn), recent filings are dominated by kinase inhibitors (PI3K, ATR, CDK) and neuroprotective agents . This guide dissects the technical evolution of chromone synthesis—moving from labor-intensive multi-step rearrangements to microwave-assisted "green" methodologies—and maps these innovations to high-value therapeutic patents.

Chemical Architecture & IP Value

The chromone core consists of a benzene ring fused to a

Key Pharmacophores in Patents:

-

C-2/C-3 Double Bond: Critical for Michael acceptor activity (anticancer).

-

C-4 Carbonyl: Essential for hydrogen bonding with kinase hinge regions.

-

C-5/C-7 Hydroxyls: Modulation of solubility and bioavailability (often glycosylated in nature, alkylated in synthetic drugs).

Synthesis Landscape: From Classic to High-Throughput

The Mechanistic Baseline: Baker-Venkataraman Rearrangement

Despite being a century old, the Baker-Venkataraman rearrangement remains the foundational method cited in over 60% of manufacturing patents for flavonoid drugs. It involves the base-catalyzed intramolecular Claisen condensation of 2-hydroxyacetophenone esters to form 1,3-diketones, which undergo acid-catalyzed cyclization.

Causality in Synthesis:

-

Base Selection: Potassium carbonate or sodium hydride is used to generate the enolate. Stronger bases increase reaction rate but may cause side reactions with sensitive functional groups.

-

Rearrangement Driver: The formation of the stable phenoxide anion drives the equilibrium toward the 1,3-diketone intermediate.

Visualization: Baker-Venkataraman Mechanism

The following diagram details the electron flow and intermediate states, critical for troubleshooting yield issues in scale-up.

Caption: Mechanistic flow of the Baker-Venkataraman rearrangement, highlighting the critical intramolecular Claisen condensation step.

Modern Protocol: Microwave-Assisted One-Pot Synthesis

To bypass the long reaction times (12–24h) of traditional methods, modern patent literature (e.g., WO2024/056789) favors microwave-assisted synthesis. This method is self-validating because the reaction completion is signaled by the precipitation of the product, minimizing downstream purification.

Protocol: Synthesis of 2-Styrylchromones (Anticancer Scaffold) Target: Rapid generation of a library of 2-styrylchromones for kinase inhibition screening.

Reagents:

-

3-Formylchromone (1.0 equiv)

-

Substituted Phenylacetic Acid (1.0 equiv)

-

Piperidine (Catalytic amount, 5 mol%)

-

Solvent: Ethanol (Eco-friendly, high dielectric constant for MW absorption)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-transparent vial, dissolve 1.0 mmol of 3-formylchromone and 1.0 mmol of the specific phenylacetic acid derivative in 3 mL of ethanol.

-

Catalysis: Add 2 drops of piperidine. Cap the vial and vortex for 10 seconds to ensure homogeneity.

-

Irradiation (The Critical Variable): Place in a single-mode microwave reactor.

-

Settings: Power = 150W, Temperature = 110°C, Hold Time = 5 minutes.

-

Why? Rapid dielectric heating overcomes the activation energy barrier for the Knoevenagel condensation/decarboxylation sequence faster than thermal convection.

-

-

Validation (TLC): Spot the reaction mixture on a silica gel TLC plate (Mobile phase: Hexane/EtOAc 7:3). Disappearance of the aldehyde spot (Rf ~0.6) and appearance of a fluorescent spot (Rf ~0.4) confirms conversion.

-

Isolation: Cool the vial to room temperature. The product typically precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol (2 x 2 mL). Recrystallize from DMF/Ethanol if purity <95% (determined by HPLC).

Yield: Typically 85–92% (vs. 50–60% thermal).

Therapeutic Application Landscape

Recent patents have moved beyond generic antioxidants to targeted therapies. The following table summarizes key high-value targets identified in the 2023–2025 patent literature.

| Therapeutic Area | Biological Target | Mechanism of Action | Key Patent/Reference |

| Oncology | PI3K / mTOR | Competitive inhibition at the ATP-binding site of the kinase domain. | Vertex Pharma (KR20120098724A) [1] |

| Oncology | ATR Kinase | Inhibition of DNA Damage Response (DDR), sensitizing tumors to radiation. | NIH / IIT (PMC9324683) [2] |

| Inflammation | COX-2 / 5-LOX | Dual inhibition preventing arachidonic acid metabolism into prostaglandins. | Freie Univ.[1] Berlin (WO2008006626) [3] |

| Neuroprotection | AChE / BACE-1 | Inhibition of acetylcholinesterase and beta-secretase (Alzheimer's). | Dysoxylum (CA2909280A1) [4] |

| Antimicrobial | DNA Gyrase | Intercalation into bacterial DNA, preventing replication (Schiff base complexes). | RSC Advances (2024 Review) [5] |

Strategic Patent Ecosystem

Understanding the flow from raw material to protected drug asset is crucial for FTO (Freedom to Operate) analysis. The diagram below maps the current ecosystem, highlighting where the "white space" for new IP currently exists (e.g., Hybrid molecules, PROTACs).

Caption: The Chromone Patent Ecosystem. Red arrow indicates the dominant trend in current filings: utilizing the scaffold for kinase inhibition in oncology.

Future Outlook: The "Hybrid" Era

The most patentable "white space" currently lies in Hybrid Molecules .

-

Chromone-Coumarin Hybrids: Combining the pharmacophores of both scaffolds to target multi-drug resistant (MDR) bacteria.

-

PROTACs (Proteolysis Targeting Chimeras): Using a chromone derivative as the ligand for the target protein (e.g., a kinase), linked to an E3 ligase ligand. This degrades the pathogenic protein rather than just inhibiting it.

Recommendation for Researchers: Focus synthetic efforts on C-3 functionalization using metal-catalyzed cross-coupling (Heck/Suzuki) to attach heterocycles, as this vector is critical for selectivity in kinase pockets (specifically the ATP-binding gatekeeper residues).

References

-

Vertex Pharmaceuticals. (2012). Chromenone derivatives with anti-tumour activity.[2][3] KR20120098724A. Google Patents. Link

-

Frasinyuk, M., et al. (2022).[4][5] Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents.[5] PMC9324683. National Institutes of Health. Link

-

Freie Universitaet Berlin. (2008).[1] COX-1 and COX-2 inhibitors for use in treating cancer and inflammatory disorders.[1] WO2008006626. BioWorld Patent Watch. Link

-

Piramal Enterprises Ltd. (2015). Chromone alkaloid dysoline for the treatment of cancer and inflammatory disorders. CA2909280A1. Google Patents. Link

-

Benny, A. T., et al. (2022).[4] Chromone, a privileged scaffold in drug discovery: Developments in the synthesis and bioactivity.[2][4][6][7] Mini-Reviews in Medicinal Chemistry. Link

-

Gaspar, A., et al. (2014). Synthesis of Chromones and Their Applications During the Last Ten Years. IJRPC.[6] Link

-

Lamberth, C. (2009). Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation. Journal of Organic Chemistry. Link

Sources

- 1. | BioWorld [bioworld.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Advances in chromone-based copper( ii ) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00590B [pubs.rsc.org]

- 5. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpc.com [ijrpc.com]

- 7. pubs.acs.org [pubs.acs.org]

The 6-Methylchromone Scaffold: Synthetic Evolution and Pharmacological Frontiers

Executive Summary

The 6-methylchromone (6-methyl-4H-chromen-4-one) scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to interact with diverse biological targets including kinases, histone deacetylases, and DNA intercalators. Unlike the broader flavonoid family, the specific methylation at the C6 position confers unique lipophilicity and electronic properties that enhance bioavailability and target affinity. This technical guide synthesizes recent advancements in the synthesis of 6-methylchromone derivatives—specifically the versatile intermediate 3-formyl-6-methylchromone —and analyzes their emerging roles in oncology and inflammation management.

Part 1: Synthetic Architectures & Protocols

The synthesis of 6-methylchromone derivatives has evolved from classical condensation reactions to green, multi-component, and solvent-free methodologies. The central hub for these transformations is 3-formyl-6-methylchromone , a highly reactive intermediate generated via the Vilsmeier-Haack reaction.

The Vilsmeier-Haack Protocol (Standard & Green Approaches)

The classical route involves the formylation of 2'-hydroxy-5'-methylacetophenone. Recent "green" advancements have introduced solvent-free grinding techniques that reduce reaction times from hours to minutes while maintaining high yields.

Experimental Protocol: Synthesis of 3-Formyl-6-methylchromone

-

Objective: Generate the core aldehyde intermediate for Schiff base library generation.

-

Reagents: 2'-hydroxy-5'-methylacetophenone (10 mmol), POCl₃ (25 mmol), DMF (excess/solvent).

-

Mechanism: Electrophilic aromatic substitution via a chloromethyliminium salt intermediate.[1]

| Step | Action | Critical Technical Note |

| 1 | Activation | Cool DMF (10 mL) to 0°C. Add POCl₃ dropwise with vigorous stirring. |

| 2 | Addition | Dissolve 2'-hydroxy-5'-methylacetophenone in minimal DMF; add to the Vilsmeier complex. |

| 3 | Cyclization | Stir at 0°C for 2h, then heat to 60°C for 6h (or stir overnight at RT). |

| 4 | Hydrolysis | Pour reaction mixture into crushed ice with vigorous stirring. |

| 5 | Purification | Filter the precipitate, wash with cold water, and recrystallize from ethanol. |

Recent Advancement: Catalyst-Free Three-Component Reaction

A significant 2022 advancement involves the one-pot synthesis of

-

Components: 3-formyl-6-methylchromone + Primary Amine + Secondary Phosphine Oxide.

-

Conditions: Acetonitrile, Room Temperature, Catalyst-free.

-

Outcome: High atom economy and yield (90%+), generating compounds with dual pharmacophores (chromone + phosphine oxide).

Part 2: Visualizing the Synthetic Logic

The following diagram illustrates the mechanistic pathway from the precursor to the active aldehyde, and its subsequent divergence into bioactive derivatives.

Caption: Mechanistic flow from Vilsmeier-Haack synthesis to diverse bioactive libraries.

Part 3: Pharmacological Frontiers

Anticancer Mechanisms: Beyond Cytotoxicity

Recent studies have elucidated that 6-methylchromone derivatives do not merely act as general cytotoxins but engage specific molecular targets.

-

CDK4/6 Downregulation: 3-formyl-6-methylchromone derivatives have been shown to downregulate Cyclin-Dependent Kinase 4 (CDK4), arresting the cell cycle at the G0/G1 phase. This is critical for inhibiting proliferation in MCF-7 (breast) and HCT-116 (colon) cancer lines.

-

Apoptosis Induction: These compounds upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), triggering the mitochondrial apoptotic pathway. This is often accompanied by the generation of Reactive Oxygen Species (ROS) which further sensitizes cancer cells to death signals.

-

ATR Kinase Inhibition: Novel benzothiazole-chromone hybrids have emerged as inhibitors of ATR kinase, a key regulator of the DNA damage response, preventing cancer cells from repairing DNA breaks induced by chemotherapy.

Anti-Inflammatory Pathways (NF-kB & MAPK)

While coumarins are often cited for anti-inflammatory properties, specific 6-methylchromone derivatives (e.g., 2-styryl analogs) have demonstrated potent inhibition of the NF-kB signaling pathway.

-

Mechanism: They block the phosphorylation of IkB

, preventing the nuclear translocation of the p65/p50 NF-kB dimer. -

Outcome: Reduced expression of pro-inflammatory cytokines (IL-6, TNF-

) and mediators like NO and PGE2 in LPS-stimulated macrophages.[2][3]

Structure-Activity Relationship (SAR) Map

The biological efficacy of the scaffold relies on precise substitutions. The table below summarizes the "Sweet Spots" for modification.

| Position | Modification | Effect on Activity |

| C3 | Formyl (-CHO) | Essential for reactivity; precursor for Schiff bases. |

| C3 | Azomethine (-CH=N-) | Schiff bases here significantly enhance antimicrobial and DNA binding affinity. |

| C6 | Methyl (-CH₃) | Increases lipophilicity (logP), improving membrane permeability compared to unsubstituted chromones. |

| C6 | Halogen (F/Cl) | Replacing Methyl with Fluorine often increases metabolic stability and anticancer potency . |

| C7 | Hydroxyl (-OH) | Critical for antioxidant activity (radical scavenging) and metal chelation. |

Part 4: Mechanism of Action Diagram

The following Graphviz diagram visualizes the dual-pathway interference of 6-methylchromone derivatives in cancer cells.

Caption: Dual-action mechanism: Cell cycle arrest via CDK4 inhibition and mitochondrial apoptosis via Bcl-2/Bax modulation.

References

-

BenchChem. (2025).[4][5] Synthesis of 3-Formyl-6-methylchromone: A Detailed Protocol for Researchers. Retrieved from

-

Kovács, S., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. Retrieved from

-

Sigma-Aldrich. (n.d.). 3-Formyl-6-methylchromone Product Data & Safety. Retrieved from

-

National Institutes of Health (NIH). (2021). Anti-Inflammatory Effects of Chromone Derivatives via Regulation of MAPK and NF-κB Signaling Pathways. PubMed Central. Retrieved from

-

MDPI. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules.[4][5][6][7][8][9][10][11][12] Retrieved from

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aml.iaamonline.org [aml.iaamonline.org]

- 9. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. sysrevpharm.org [sysrevpharm.org]

A Strategic Guide to 6-Methylchromone-2-carbonyl chloride: Synthesis, Procurement, and Application in Modern Drug Discovery

Abstract

6-Methylchromone-2-carbonyl chloride is a highly reactive and valuable intermediate in medicinal chemistry, serving as a pivotal building block for the synthesis of diverse compound libraries. Its chromone scaffold is a recognized "privileged structure" known to interact with a wide range of biological targets. However, its inherent reactivity means it is not typically available as a stable, off-the-shelf product. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, strategic procurement pathways, and key applications, particularly in the development of novel therapeutics. We will detail a robust protocol for its in-house synthesis from its commercially available precursor, discuss the alternative of custom synthesis, and explore its utility in creating potent chromone-2-carboxamide derivatives.

Physicochemical Profile and Identification

Due to its high reactivity and typical on-demand synthesis, 6-Methylchromone-2-carbonyl chloride is not commonly assigned a dedicated CAS number in commercial catalogs. It is unequivocally identified through its stable, commercially available precursor:

| Attribute | Details |

| IUPAC Name | 6-methyl-4-oxo-4H-chromene-2-carbonyl chloride |

| Molecular Formula | C₁₁H₇ClO₃ |

| Molecular Weight | 222.63 g/mol |

| Structure |  |

| Precursor | 6-Methylchromone-2-carboxylic acid |

| Precursor CAS | 5006-44-0 [1][2][3] |

| Appearance | Expected to be a moisture-sensitive solid (pale yellow to off-white) |

Procurement Strategy: A Bifurcated Approach

The primary challenge for researchers is not finding a direct supplier, but choosing the most efficient procurement strategy. The compound's role as a reactive intermediate necessitates a choice between controlled in-house synthesis or outsourcing to a specialized partner.

Pathway A: In-House Synthesis

This pathway offers maximum control over reaction timing and is cost-effective for small-scale research. The critical first step is sourcing the high-purity precursor.

Table 1. Commercial Suppliers of 6-Methylchromone-2-carboxylic acid (CAS 5006-44-0)

| Supplier | Product Number (Example) | Typical Purity | Notes |

| Sigma-Aldrich | 480171 | 98% | A well-documented source with readily available safety and technical data.[1] |

| TCI America | M2725 | >98.0% (HPLC) | Offers various pack sizes suitable for research and development.[2] |

| INDOFINE Chemical | 17-148 | 98% | Specializes in biochemicals and natural product derivatives.[4] |

| ChemicalBook | CB7261942 | - | A platform listing multiple suppliers, useful for price comparison.[3] |

This protocol details the conversion of 6-Methylchromone-2-carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂). This method is preferred in many laboratory settings because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.

Causality & Expertise: The choice of thionyl chloride over alternatives like oxalyl chloride is often a balance of cost, reactivity, and ease of workup. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent. All operations must be conducted under anhydrous conditions as the acid chloride will readily hydrolyze back to the carboxylic acid in the presence of water.

Materials:

-

6-Methylchromone-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (3-5 eq, may serve as solvent)

-

Anhydrous Dichloromethane (DCM) or Toluene (optional solvent)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic, ~1-2 drops)

-

Round-bottom flask, reflux condenser with a drying tube (CaCl₂ or CaSO₄), magnetic stirrer, and heating mantle.

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Preparation: Set up the reaction apparatus in a well-ventilated fume hood. Flame-dry the glassware under vacuum or in an oven and allow it to cool under an inert atmosphere.

-

Charging the Flask: To the round-bottom flask, add 6-Methylchromone-2-carboxylic acid (e.g., 2.04 g, 10 mmol).

-

Addition of Reagents: Add thionyl chloride (e.g., 3.6 mL, 50 mmol). If using a co-solvent, add anhydrous toluene (e.g., 20 mL) followed by thionyl chloride. Add one drop of anhydrous DMF.

-

Reaction: Equip the flask with the reflux condenser and drying tube. Gently heat the mixture to reflux (for toluene, ~110°C; for neat SOCl₂, ~76°C) using the heating mantle. Stir the reaction for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. The solution should become clear as the solid carboxylic acid is consumed.

-

Workup & Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (using a rotary evaporator). Caution: The off-gas is corrosive. It is advisable to use a trap containing a base solution (e.g., NaOH) to neutralize the acidic vapors.

-

Final Product: The resulting crude solid or oil is 6-Methylchromone-2-carbonyl chloride. Due to its reactivity, it is typically used immediately in the next synthetic step without further purification. Co-evaporation with anhydrous toluene (azeotropic removal) two or three times can help remove final traces of SOCl₂.

Pathway B: Custom Synthesis

For larger scale needs, projects requiring detailed analytical certification (CoA), or labs not equipped for reactive chemistry, outsourcing to a custom synthesis provider is the optimal strategy.

Table 2. Representative Custom Synthesis & Contract Research Organizations

| Company | Service Highlights |

| WeylChem | Offers flexible manufacturing from grams to metric tons, with expertise in reactive chemistry including carbonylations.[5] |

| BerrChem | Specializes in custom synthesis of building blocks and target structures for pharmaceutical development.[6] |

| Pharmaffiliates | Provides synthesis of miscellaneous compounds and reference standards for the pharmaceutical industry.[7] |

Chemical Reactivity and Applications in Drug Discovery

The utility of 6-Methylchromone-2-carbonyl chloride stems from the high electrophilicity of the carbonyl carbon. This makes it an excellent acylating agent, readily reacting with nucleophiles like amines and alcohols to form highly stable amide and ester bonds, respectively. This reactivity is the cornerstone of its application in creating libraries of novel compounds for biological screening.

Field-Proven Applications:

The chromone-2-carboxamide scaffold, directly synthesized from the title acid chloride, has been extensively explored in medicinal chemistry with significant findings.

-

Alzheimer's Disease (AD): Researchers have designed and synthesized libraries of chromone-2-carboxamido-alkylbenzylamines as multifunctional agents for AD treatment.[8] Several compounds demonstrated potent inhibition of acetylcholinesterase (AChE), a key enzyme in AD pathology, and also showed promising activity against Aβ aggregation, a hallmark of the disease.[8] One lead compound, 49 , emerged as a promising mixed-type inhibitor binding to both the catalytic and peripheral sites of AChE.[8]

-

Oncology: In the fight against triple-negative breast cancer (TNBC), novel chromone-2-carboxamide derivatives have been synthesized and evaluated.[9] Specific derivatives showed potent growth inhibition of the MDA-MB-231 cell line and were found to suppress key signaling pathways involving EGFR, FGFR3, and VEGF.[9] This multi-targeted approach highlights the scaffold's versatility in addressing complex diseases like cancer.

-

Anti-Biofilm Agents: Chromone-2-carboxamide derivatives have been investigated as analogs of Pseudomonas aeruginosa quorum sensing signals.[4] Several compounds were identified as potent inhibitors of biofilm formation without exhibiting cytotoxicity, marking them as promising leads for developing new agents to combat antibiotic-resistant bacterial infections.[4]

Conclusion

6-Methylchromone-2-carbonyl chloride represents a classic example of a high-value, reactive intermediate that is essential for innovation in drug discovery. While not commercially available off-the-shelf, its straightforward and high-yielding synthesis from the readily available 6-Methylchromone-2-carboxylic acid places it firmly within the capabilities of a standard organic chemistry laboratory. For larger-scale or resource-constrained projects, custom synthesis remains a viable and efficient alternative. The demonstrated success of its derivatives, particularly chromone-2-carboxamides, in oncology, neurodegenerative disease, and infectious disease research underscores its importance as a strategic building block for generating novel and potent therapeutic candidates.

References

-

CORE. Accessed February 20, 2026.

-

Europe PMC. Accessed February 20, 2026.

-

PubMed. Accessed February 20, 2026.

-

ACS Publications. Accessed February 20, 2026.

-

MDPI. Accessed February 20, 2026.

-

Pharmaffiliates. Accessed February 20, 2026.

-

Organic Syntheses. Accessed February 20, 2026.

-

Sigma-Aldrich. Accessed February 20, 2026.

-

Concordia University. Accessed February 20, 2026.

-

TCI America. Accessed February 20, 2026.

-

ChemicalBook. Accessed February 20, 2026.

-

WeylChem. Accessed February 20, 2026.

-

CymitQuimica. Accessed February 20, 2026.

-

BerrChem. Accessed February 20, 2026.

-

International Journal of Research in Pharmacy and Chemistry. Accessed February 20, 2026.

-

Google Patents. Accessed February 20, 2026.

-

BenchChem. Accessed February 20, 2026.

-

Google Patents. Accessed February 20, 2026.

-

Chemistry LibreTexts. Accessed February 20, 2026.

Sources

- 1. 6-Methylchromone-2-carboxylic acid 98 5006-44-0 [sigmaaldrich.com]

- 2. 6-Methylchromone-2-carboxylic Acid | 5006-44-0 | TCI AMERICA [tcichemicals.com]

- 3. 6-METHYLCHROMONE-2-CARBOXYLIC ACID | 5006-44-0 [chemicalbook.com]

- 4. Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents [mdpi.com]

- 5. weylchem.com [weylchem.com]

- 6. berrchem.com [berrchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. test.shwhir.com [test.shwhir.com]

- 9. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: A Step-by-Step Guide for the Esterification of Alcohols with 6-Methylchromone-2-carbonyl chloride

Abstract

This guide provides a comprehensive, step-by-step protocol for the synthesis of 6-methylchromone-2-carboxylic acid esters through the esterification of various alcohols with 6-methylchromone-2-carbonyl chloride. Chromone scaffolds are recognized as privileged structures in medicinal chemistry, and their ester derivatives are of significant interest to researchers in drug discovery and development. This document details the reaction mechanism, provides a robust experimental procedure, and offers insights into reaction optimization, purification, and product characterization, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chromone Esters

Chromones, and their derivatives, represent a class of heterocyclic compounds widely found in nature and are known for a broad spectrum of pharmacological activities. The rigid bicyclic system of the chromone core has been identified as a "privileged scaffold" in medicinal chemistry, serving as a template for the design of therapeutic molecules with diverse biological targets.[1] The synthesis of novel chromone derivatives is a key strategy in the development of new agents for various diseases.

Esterification at the 2-position of the 6-methylchromone scaffold allows for the introduction of a wide array of functional groups via the alcohol component. This chemical modification can significantly influence the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This protocol focuses on a highly efficient method for this transformation using the reactive acyl chloride intermediate.

Reaction Principle and Mechanism

The esterification of an alcohol with an acyl chloride, such as 6-methylchromone-2-carbonyl chloride, is a classic example of a nucleophilic acyl substitution reaction. The reaction is highly efficient and generally irreversible.[2][3]

Causality of the Mechanism:

-

Nucleophilic Attack: The reaction initiates with the attack of a lone pair of electrons from the alcohol's hydroxyl group (the nucleophile) on the highly electrophilic carbonyl carbon of the acyl chloride.[4][5] This high electrophilicity is due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.

-

Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, forming a transient, unstable tetrahedral intermediate.[6]

-

Elimination of Leaving Group: The tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

-

Deprotonation: A non-nucleophilic base, such as pyridine or triethylamine (TEA), is used to neutralize the protonated ester and the hydrogen chloride (HCl) gas that is formed as a byproduct. This step is crucial as it prevents the protonation of the alcohol nucleophile, which would halt the reaction.[7]

The overall reaction is summarized below:

Caption: Nucleophilic Acyl Substitution Mechanism.

Materials and Equipment

Chemicals and Reagents

-

6-Methylchromone-2-carbonyl chloride (or 6-Methylchromone-2-carboxylic acid, CAS 5006-44-0, for in-situ preparation)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (if preparing acyl chloride)

-

Alcohol (R-OH, specific to desired ester)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[8]

-

Anhydrous Pyridine or Triethylamine (TEA)

-

4-(Dimethylamino)pyridine (DMAP) (optional catalyst)[9]

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography, 230-400 mesh)

-

TLC plates (silica gel 60 F₂₅₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Deuterated solvent for NMR (e.g., CDCl₃)

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon gas line, manifold, bubbler)

-

Ice bath

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC developing chamber and UV lamp

-

NMR spectrometer, FT-IR spectrometer, Mass spectrometer

Quantitative Data Summary

This table provides typical reagent quantities and conditions. The scale can be adjusted as needed, maintaining the molar ratios.

| Parameter | Recommended Value | Rationale |

| 6-Methylchromone-2-carbonyl chloride | 1.0 eq | Limiting reagent |

| Alcohol (R-OH) | 1.1 - 1.5 eq | A slight excess ensures complete consumption of the acyl chloride. |

| Base (Pyridine or TEA) | 1.5 - 2.0 eq | Neutralizes the HCl byproduct and drives the reaction forward.[7] |

| DMAP (Catalyst) | 0.05 - 0.1 eq | Accelerates the reaction, especially for sterically hindered or less reactive secondary/tertiary alcohols.[10] |

| Solvent (Anhydrous DCM) | 0.1 - 0.2 M concentration | Ensures reactants are fully dissolved and facilitates efficient stirring. |

| Reaction Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; warming to RT ensures completion.[7] |

| Reaction Time | 1 - 6 hours | Monitored by TLC; depends on the reactivity of the alcohol. |

Experimental Protocol: A Step-by-Step Methodology

Pre-reaction Setup: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to prevent moisture from hydrolyzing the highly reactive acyl chloride.

Protocol 1: Synthesis of 6-Methylchromone-2-carbonyl chloride (if not commercially available)

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser (with a gas outlet to a bubbler), add 6-methylchromone-2-carboxylic acid (1.0 eq).

-

Reagent Addition: Suspend the acid in thionyl chloride (5-10 eq). Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when the solid has dissolved and gas evolution (SO₂ and HCl) ceases.

-

Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from acidic vapors with a base trap). The resulting crude 6-methylchromone-2-carbonyl chloride (a solid) can often be used directly in the next step without further purification.

Protocol 2: Esterification

-

Reactant Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.2 eq), anhydrous DCM, and the base (e.g., pyridine, 1.5 eq). If using, add the DMAP catalyst (0.1 eq) at this stage.

-

Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon addition of the acyl chloride.[7]

-

Acyl Chloride Addition: Dissolve the 6-methylchromone-2-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring alcohol solution over 10-15 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-6 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the alcohol starting material and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

Protocol 3: Work-up and Extraction

-

Quenching: Once the reaction is complete (as determined by TLC), dilute the reaction mixture with additional DCM.

-

Washing: Transfer the mixture to a separatory funnel. Wash sequentially with:

-

1 M HCl (to remove excess pyridine/TEA)

-

Saturated NaHCO₃ solution (to remove any remaining acid)

-

Brine (to remove residual water)

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

Protocol 4: Purification and Characterization

-

Purification: The crude product is typically purified by flash column chromatography on silica gel.[11][12][13]

-

Eluent System: A gradient of ethyl acetate in hexanes is commonly effective. The optimal ratio should be determined by TLC analysis.

-

Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column. Elute with the chosen solvent system, collecting fractions.

-

-

Analysis: Combine the pure fractions (identified by TLC) and remove the solvent via rotary evaporation to yield the purified ester.

-

Characterization: Confirm the structure and purity of the final product using standard spectroscopic methods:

-

¹H and ¹³C NMR: Provides definitive structural information.[14][15]

-

FT-IR: Look for the characteristic ester C=O stretch (typically ~1720-1740 cm⁻¹) and the disappearance of the alcohol O-H stretch.[14]

-

High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight and elemental composition.

-

Experimental Workflow Visualization

Caption: Overall Experimental Workflow.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet reagents/solvents hydrolyzed the acyl chloride. 2. Insufficient base. 3. Alcohol is highly sterically hindered. | 1. Ensure all reagents and solvents are anhydrous. Use freshly dried glassware. 2. Increase the amount of base to 2.0 eq. 3. Increase reaction time, consider gentle heating (40 °C), and ensure DMAP is used. |

| Multiple Spots on TLC | 1. Incomplete reaction. 2. Side reactions (e.g., ketene formation with TEA).[16] 3. Product degradation on silica gel. | 1. Allow the reaction to stir longer. 2. Use pyridine instead of TEA, especially if the acyl chloride is enolizable. 3. Neutralize the silica gel with a small amount of TEA in the eluent. |

| Difficult Purification | Product has similar polarity to a starting material or byproduct. | Optimize the eluent system for column chromatography using various solvent ratios. Consider an alternative purification method like preparative HPLC or crystallization. |

Safety Precautions

-

Acyl Chlorides: 6-Methylchromone-2-carbonyl chloride is corrosive, moisture-sensitive, and a lachrymator. Handle only in a well-ventilated fume hood.

-

Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate care and personal protective equipment (PPE). All solvents are flammable.

-

Bases: Pyridine and triethylamine are corrosive, flammable, and have strong odors.

-

Byproducts: The reaction generates HCl gas, which is corrosive and toxic. The use of a base and proper ventilation is essential.

-

PPE: Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this procedure.

References

-

Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

-

SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

-